![molecular formula C10H9BrN4O2 B5065798 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone](/img/structure/B5065798.png)
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is not fully understood. However, studies have shown that this compound can interact with specific proteins and enzymes, leading to the inhibition of their activity. This can result in the inhibition of cell growth and proliferation, making it a potential anti-cancer agent.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone can have various biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of cancer cells, while in vivo studies have shown that it can reduce tumor growth in animal models. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone in lab experiments include its ease of synthesis, high purity, and potential applications in various scientific fields. However, its limitations include its low solubility in water and its potential toxicity, which can affect the accuracy of the results obtained in experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone. One potential direction is the development of new drugs based on this compound, particularly for the treatment of cancer and other diseases. Another direction is the investigation of its mechanism of action and its interactions with specific proteins and enzymes. Additionally, further studies are needed to determine its potential toxicity and its effects on human health.
Conclusion:
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone is a chemical compound that has shown promising results in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology. Its potential applications in the development of new drugs and its ability to inhibit the growth of cancer cells make it a compound of significant interest. However, further studies are needed to fully understand its mechanism of action, its potential toxicity, and its effects on human health.
Synthesemethoden
The synthesis of 5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone involves the reaction of 5-bromo-1-methyl-1H-indole-2,3-dione with semicarbazide hydrochloride in the presence of a base such as sodium hydroxide. The resulting compound is then purified through recrystallization using a suitable solvent such as ethanol. This synthesis method has been optimized to produce high yields of the compound with good purity.
Wissenschaftliche Forschungsanwendungen
5-bromo-1-methyl-1H-indole-2,3-dione 3-semicarbazone has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been screened for its anti-cancer activity and has shown promising results in inhibiting the growth of cancer cells. In biochemistry, it has been studied for its ability to interact with specific proteins and enzymes, which can lead to the development of new drugs. In pharmacology, this compound has been investigated for its potential use as a therapeutic agent for various diseases.
Eigenschaften
IUPAC Name |
(5-bromo-2-hydroxy-1-methylindol-3-yl)iminourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN4O2/c1-15-7-3-2-5(11)4-6(7)8(9(15)16)13-14-10(12)17/h2-4,16H,1H3,(H2,12,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHRXOXLCTRXFBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Br)C(=C1O)N=NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromo-2-hydroxy-1-methylindol-3-yl)iminourea |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.